Hexamethonium bromide dihydrate is a quaternary ammonium compound primarily recognized for its role as a nicotinic cholinergic antagonist. It is often referred to as the prototypical ganglionic blocker, which inhibits the transmission of nerve impulses in the autonomic nervous system. This compound is poorly absorbed from the gastrointestinal tract, making it primarily effective when administered parenterally. Its chemical formula is , and it has a molecular weight of 362.20 g/mol .
Hexamethonium bromide dihydrate can be synthesized from hexamethylene diamine through a quaternization reaction with bromine or other suitable bromide sources. The compound is commercially available from several chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, which provide it in various forms for research and industrial applications .
The synthesis of hexamethonium bromide dihydrate typically involves the quaternization of hexamethylene diamine with an appropriate alkyl halide, such as dibromomethane or another bromide source. The general reaction can be summarized as follows:
Hexamethonium bromide dihydrate features a symmetrical structure with two quaternary ammonium groups connected by a hexamethylene bridge. The compound's crystal structure has been studied, revealing that it crystallizes in a monoclinic system with specific lattice parameters.
Hexamethonium bromide dihydrate undergoes various chemical reactions typical of quaternary ammonium compounds:
Hexamethonium bromide dihydrate acts primarily as a ganglionic blocker by antagonizing nicotinic receptors located at autonomic ganglia. This action leads to:
Hexamethonium bromide dihydrate has several scientific applications:
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: